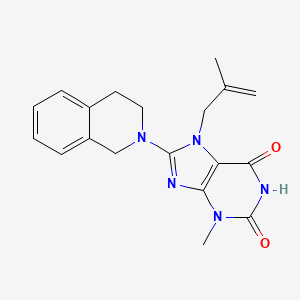

![molecular formula C9H14O B2876027 双环[2.2.2]辛烷-2-甲醛 CAS No. 62028-29-9](/img/structure/B2876027.png)

双环[2.2.2]辛烷-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

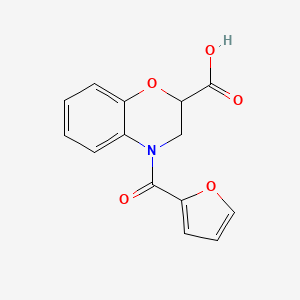

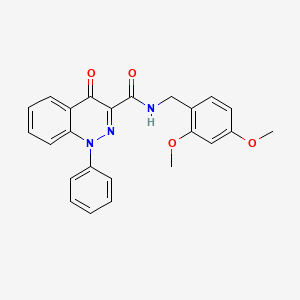

Bicyclo[2.2.2]octane-2-carbaldehyde is a chemical compound with the CAS Number: 62028-29-9 . It has a molecular weight of 138.21 . The IUPAC name for this compound is the same as the common name . It is typically in the form of a powder .

Synthesis Analysis

The synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the olefin metathesis approach is less explored . A simple and convenient method to synthesize propellane derivatives containing a bicyclo[2.2.2]octene unit, which are structurally similar to 11β-HSD1 inhibitors, involves sequential usage of the Diels–Alder reaction .Molecular Structure Analysis

The InChI code for Bicyclo[2.2.2]octane-2-carbaldehyde is 1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h6-9H,1-5H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis

Bicyclo[2.2.2]octane-2-carbaldehyde has a melting point of 76-77 degrees Celsius . It is typically in the form of a powder and is stored at a temperature of 4 degrees Celsius .科学研究应用

Enantioselective Synthesis

Bicyclo[2.2.2]octane-2-carbaldehyde: is used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates . This process is significant for creating compounds with high enantioselectivity under metal-free conditions. Such compounds are essential in the synthesis of natural products and pharmaceuticals where the chirality of the molecule can be critical for its biological activity.

Quantum Interference-Based Insulators

The bicyclo[2.2.2]octane motif has been identified as a class of saturated group 14 quantum interference-based single-molecule insulators . This application is crucial in the field of molecular electronics, where the bicyclo[2.2.2]octane structure can be used to create insulating barriers at the molecular level.

Non-Covalent Inhibitors of SARS-CoV-2 Main Protease

Researchers have explored the use of bicyclo[2.2.2]octane derivatives as potential core scaffolds for the non-covalent inhibitors of SARS-CoV-2 3CLpro main protease . This is particularly relevant in the context of the COVID-19 pandemic, as it opens up possibilities for the development of new antiviral drugs.

Bioisosteres for Phenyl Rings

Bicyclo[2.2.2]octane structures have been studied as bioisosteres for phenyl rings . This application is important in drug design, where replacing a phenyl ring with a bicyclo[2.2.2]octane can lead to improved physicochemical properties such as increased water solubility and metabolic stability.

Privileged Structures in Medicinal Chemistry

The bicyclo[2.2.2]octane core is considered a privileged structure in medicinal chemistry . It is found in a variety of biologically significant molecules, including natural products and synthetic pharmaceuticals. The versatility of this scaffold makes it a valuable tool for the development of new therapeutic agents.

Stereochemical Analysis

Bicyclo[2.2.2]octane compounds are used in stereochemical analysis, particularly in C-13 NMR spectroscopy . This application is essential for determining the stereochemical relationships in complex organic molecules, which is a critical step in the synthesis and study of organic compounds.

安全和危害

未来方向

属性

IUPAC Name |

bicyclo[2.2.2]octane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h6-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAXUXIWTPOYTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC2C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

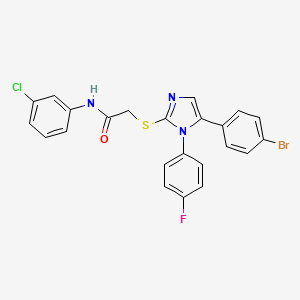

![3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2875944.png)

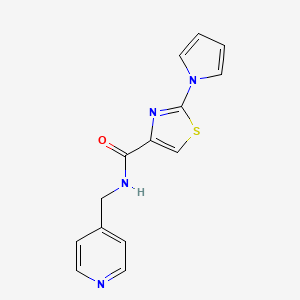

![2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2875949.png)

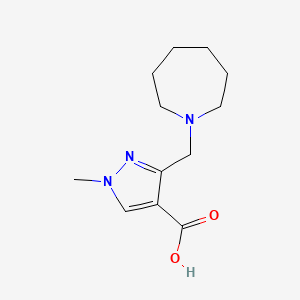

![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2875950.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2875964.png)

![2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2875966.png)